

Physical and chemical properties of Methyl 2-naphthoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-naphthoate

Cat. No.: B1330379

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An In-depth Technical Guide to **Methyl 2-naphthoate**: Physicochemical Properties and Synthetic Methodologies

Introduction

Methyl 2-naphthoate, an ester derivative of 2-naphthoic acid, is a significant compound in organic synthesis and serves as a precursor for various more complex molecules.^[1] Its rigid bicyclic aromatic structure is a key feature in the development of materials with specific optical and electronic properties and in the design of biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-naphthoate**, detailed experimental protocols for its synthesis, and an exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Methyl 2-naphthoate is a white to off-white crystalline solid at room temperature.^[1] A summary of its key physical and chemical properties is presented below.

Physical Properties

The quantitative physical properties of **Methyl 2-naphthoate** are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₀ O ₂	[1][2]
Molecular Weight	186.21 g/mol	[2][3]
Melting Point	75-77 °C	[4][5]
Boiling Point	290 °C	[4][5]
Density	1.153 g/cm ³	[4]
Appearance	White to Almost white powder to crystal	[1]

Chemical Identifiers

The chemical identifiers for **Methyl 2-naphthoate** are provided in Table 2 for unambiguous identification.

Identifier	Value	Reference(s)
IUPAC Name	methyl naphthalene-2-carboxylate	[2]
Synonyms	Methyl 2-naphthalenecarboxylate, 2-Naphthoic acid methyl ester	[1][2]
CAS Number	2459-25-8	
InChI	1S/C12H10O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3	
InChIKey	IODOXLXFXNATGI-UHFFFAOYSA-N	
SMILES String	COC(=O)c1ccc2ccccc2c1	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Methyl 2-naphthoate**. Key spectral data are summarized in Table 3.

Technique	Key Data and Observations	Reference(s)
¹ H NMR	Spectra available from Sigma-Aldrich.	[2]
¹³ C NMR	Spectra available, with chemical shifts reported in Acetone-d6.	[6][7]
Mass Spectrometry (GC-MS)	NIST Mass Spectrometry Data Center provides spectral data.	[2]
Infrared (IR) Spectroscopy	FTIR spectra available from Bio-Rad Laboratories, Inc. and Alfa Aesar.	[2]
Raman Spectroscopy	FT-Raman spectra available from Bio-Rad Laboratories, Inc. and Alfa Aesar.	[2]

Synthesis and Reactivity

Methyl 2-naphthoate can be synthesized through several routes, most commonly via the esterification of 2-naphthoic acid.

Experimental Protocol: Fischer Esterification of 2-Naphthoic Acid

This protocol describes the synthesis of **Methyl 2-naphthoate** from 2-naphthoic acid and methanol using an acid catalyst. This method is analogous to the synthesis of methyl 6-bromo-2-naphthoate from its corresponding carboxylic acid.[8]

Materials:

- 2-Naphthoic acid

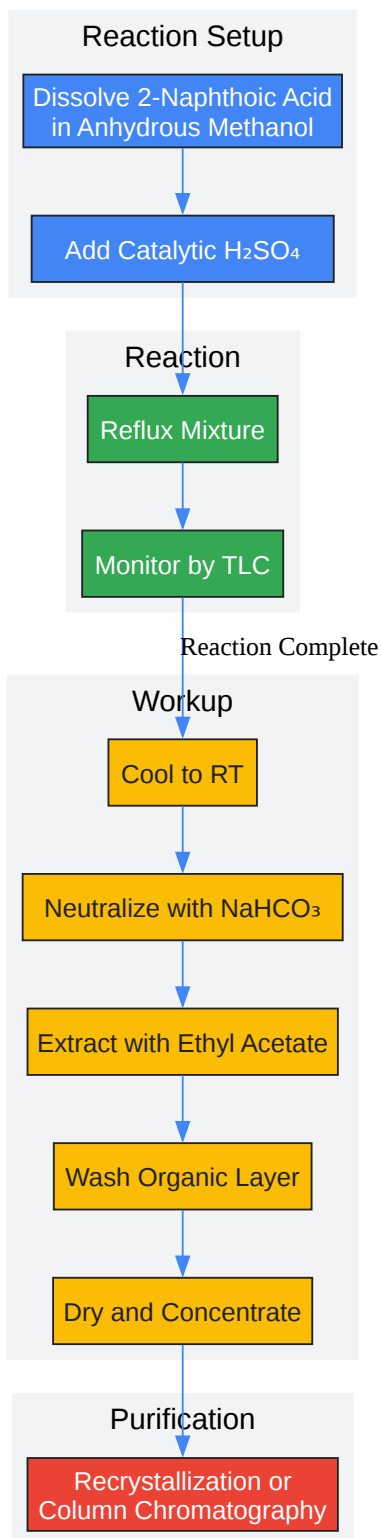
- Anhydrous Methanol
- Concentrated Sulfuric Acid
- Saturated aqueous Sodium Bicarbonate solution
- Ethyl acetate
- Anhydrous Sodium Sulfate
- Deionized Water
- Saturated aqueous Sodium Chloride (brine)

Procedure:

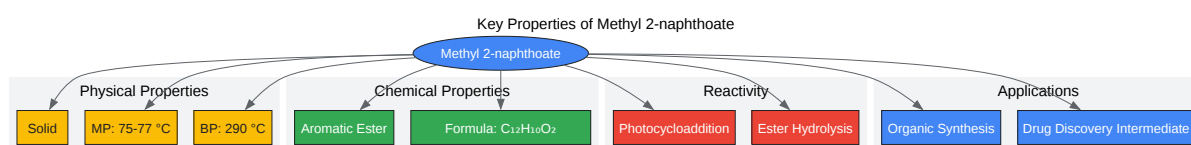
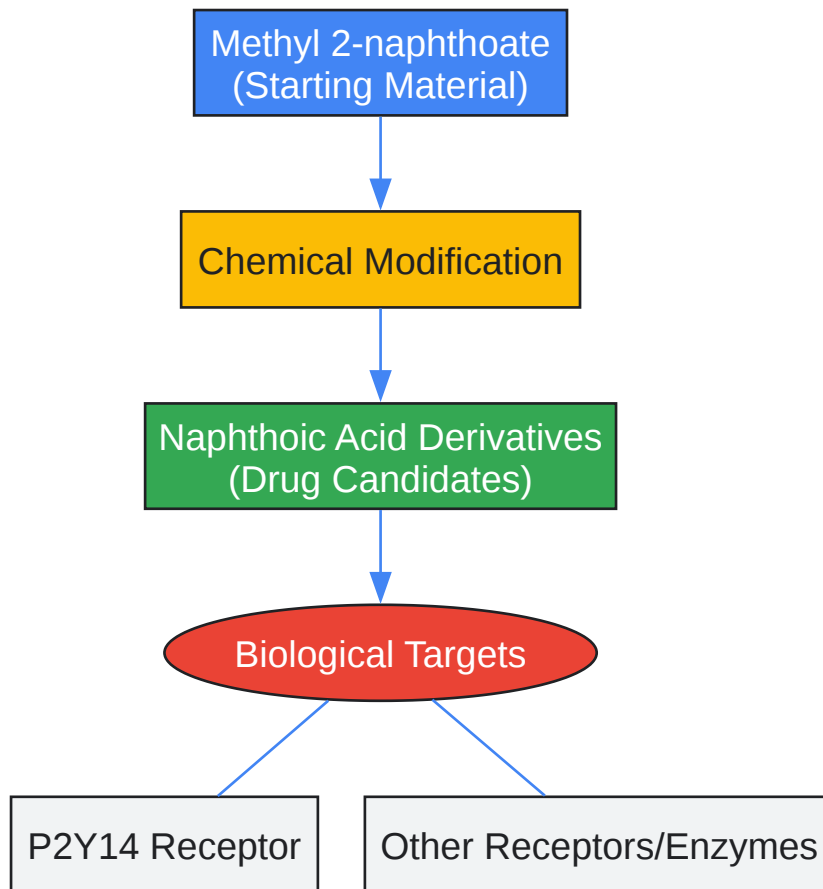
- To a dry round-bottom flask, add 2-naphthoic acid and an excess of anhydrous methanol to dissolve the starting material.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux the mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is neutralized.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- The crude **Methyl 2-naphthoate** can be further purified by recrystallization or column chromatography to obtain a white solid.

Experimental Workflow: Fischer Esterification



Relevance of Naphthoate Scaffold in Drug Discovery



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- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-naphthoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330379#physical-and-chemical-properties-of-methyl-2-naphthoate]

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